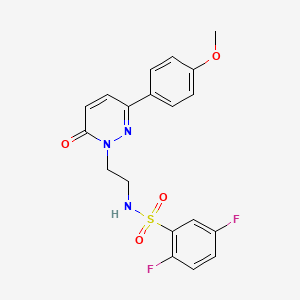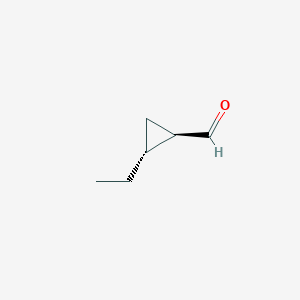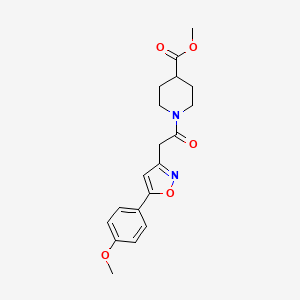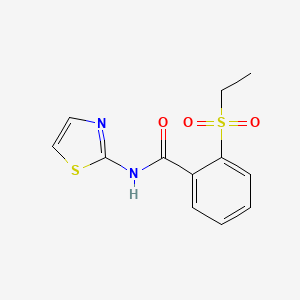
2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . This compound is part of a class of molecules known as N-(thiazol-2-yl)benzenesulfonamides . These molecules are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of N-(thiazol-2-yl)benzenesulfonamides, including “this compound”, typically starts from simple commercially available building blocks. These include benzo[d]thiazole-2-thiol and primary and secondary amines .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . This structure is often analyzed using techniques such as IR spectroscopy, 1H and 13C NMR spectroscopy, and mass spectrometry .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Research on derivatives of sulfonyl-substituted nitrogen-containing heterocycles, including compounds structurally related to "2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide," shows significant antimicrobial and antifungal properties. These compounds have demonstrated sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. A specific compound highlighted for its high antimicrobial activity warrants further investigation for its potential applications (Sych et al., 2019).
Anticancer Potential
Several studies have explored the anticancer activities of benzamide derivatives, highlighting their potential in treating various cancer types. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against multiple cancer cell lines, outperforming reference drugs in some cases (Ravinaik et al., 2021).
Molecular Docking and Theoretical Studies
Theoretical investigations, including molecular docking studies, have been conducted on sulfonamide derivatives for their potential as antimalarial agents and for combating COVID-19. These studies utilize computational calculations to predict the efficacy of these compounds, with some showing promising results against malaria and SARS-CoV-2 by targeting specific proteins (Fahim & Ismael, 2021).
Supramolecular Chemistry and Gelation
N-(thiazol-2-yl)benzamide derivatives have been studied for their gelation properties, with the aim of understanding the role of methyl functionality and multiple non-covalent interactions. These studies offer insights into the design of new materials and the molecular basis of their gelation behavior, which could have implications for various technological applications (Yadav & Ballabh, 2020).
Direcciones Futuras
The future directions for research on “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” and similar compounds could include further exploration of their biological activities and potential applications. For example, N-(thiazol-2-yl)benzenesulfonamides have shown promise as antibacterial agents , suggesting potential for development into new drugs .
Propiedades
IUPAC Name |
2-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-6-4-3-5-9(10)11(15)14-12-13-7-8-18-12/h3-8H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWVQZOONEZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

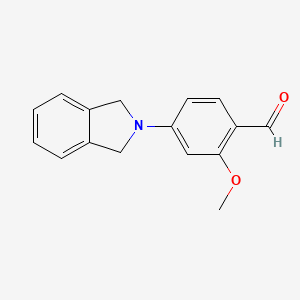
![3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2627744.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2627746.png)
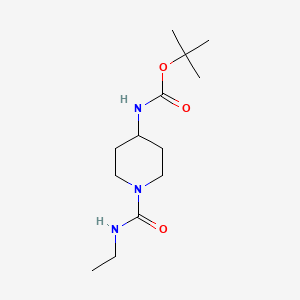
![Tert-butyl 4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2627749.png)

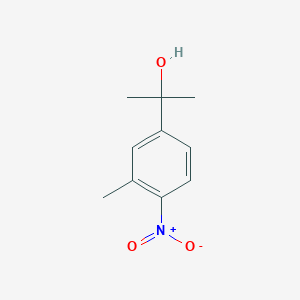
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2627752.png)

![3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2627756.png)
![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B2627757.png)
